molecular formula C12H13FN2O2 B3020353 ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate CAS No. 812675-56-2

ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No. B3020353
CAS RN: 812675-56-2
M. Wt: 236.246
InChI Key: OBVTTZRRMNZFOJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole structures and substitutions at various positions have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that can include cyclization, substitution, and functional group transformations. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, indicating a method that could potentially be adapted for the synthesis of this compound with appropriate starting materials and reaction conditions . Similarly, the synthesis of other complex molecules, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, involves reactions with ammonium acetate in glacial acetic acid, which could provide insights into the synthesis of fluoro-substituted indole derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Substituents on the indole ring can significantly affect the compound's properties and reactivity. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, which revealed an orthorhombic space group and specific unit-cell parameters . This type of structural analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. The reactivity of these compounds can be influenced by the nature and position of substituents on the indole ring. For instance, ethyl 1-methyl 2-ethoxy 3-indole carboxylate was shown to behave as an alkylating reagent with nucleophiles, demonstrating the potential for further functionalization of the indole core . The presence of a fluoro group, as in the compound of interest, could also affect the reactivity due to its electronegative nature and ability to stabilize adjacent positive charges.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the synthesis and characterization of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate included an investigation of its fluorescence property, which is a physical property that could be relevant for the detection and quantification of the compound . The presence of a fluoro substituent in this compound could influence its physical properties, such as its lipophilicity, which in turn could affect its pharmacokinetic profile if used as a drug.

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This approach is amenable to rapid generation of trisubstituted indole libraries .

properties

IUPAC Name

ethyl 3-amino-4-fluoro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-3-17-12(16)11-10(14)9-7(13)5-4-6-8(9)15(11)2/h4-6H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVTTZRRMNZFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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